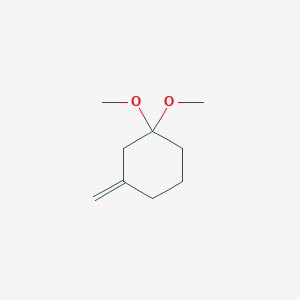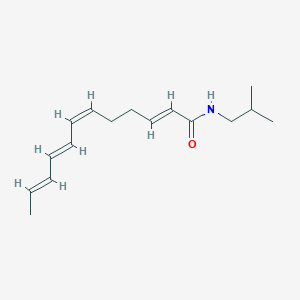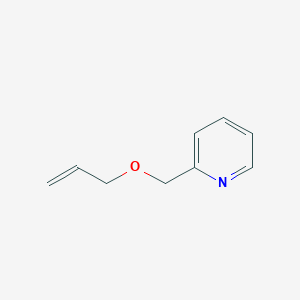
2-(Allyloxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxymethyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has an allyloxymethyl group attached to the nitrogen atom of the pyridine ring. The synthesis of this compound is relatively simple, and it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mécanisme D'action
The mechanism of action of 2-(Allyloxymethyl)pyridine is not yet fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Studies have shown that 2-(Allyloxymethyl)pyridine has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit certain enzymes involved in the inflammatory response. Additionally, this compound has been shown to have antitumor activity, which may be due to its ability to induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(Allyloxymethyl)pyridine in lab experiments is its relatively simple synthesis method, which makes it easy to obtain. Additionally, this compound has been shown to have a range of potential applications, which makes it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on 2-(Allyloxymethyl)pyridine. One area of research could be to further investigate its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapy. Additionally, further studies could be conducted to fully elucidate the mechanism of action of this compound and to investigate its effects on other biological pathways. Finally, studies could be conducted to investigate the potential of this compound for use in other fields, such as materials science or catalysis.
Méthodes De Synthèse
The synthesis of 2-(Allyloxymethyl)pyridine involves the reaction of pyridine with allyl bromide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
2-(Allyloxymethyl)pyridine has been used in various scientific studies to investigate its potential applications in different fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propriétés
Numéro CAS |
102548-26-5 |
|---|---|
Nom du produit |
2-(Allyloxymethyl)pyridine |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2 |
Clé InChI |
PIKCLGCZOXYUGY-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=CC=N1 |
SMILES canonique |
C=CCOCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



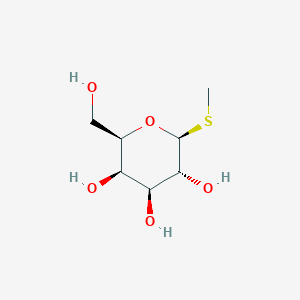
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
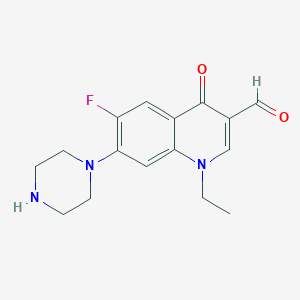
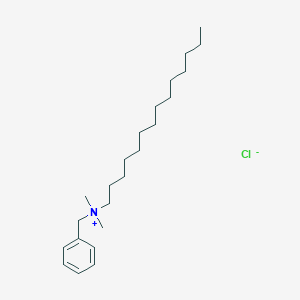
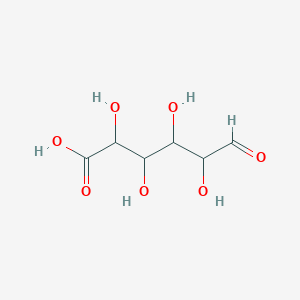
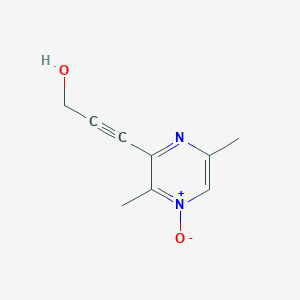
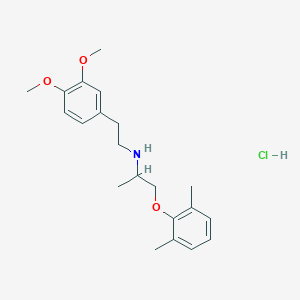
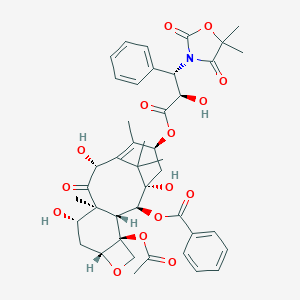


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

